molecular formula C21H28O3 B049322 9,17-Dihydroxy-17-ethynylandrost-4-en-3-one CAS No. 116299-92-4

9,17-Dihydroxy-17-ethynylandrost-4-en-3-one

Cat. No.: B049322
CAS No.: 116299-92-4
M. Wt: 328.4 g/mol
InChI Key: UGLZRWDRJDINHF-LZGSLJKGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Neryl acetate can be synthesized through a lipase-catalyzed transesterification reaction between nerol and vinyl acetate. The optimum conditions for this reaction include a temperature of 40°C, an enzyme concentration of 12 mg/mL, and a stirring speed of 200 r/min . This method is preferred due to its efficiency and the absence of toxic chemicals.

Industrial Production Methods: Industrial production of neryl acetate often involves vacuum fractionation of vegetable oils. this method is costly and limited by the availability of natural raw materials . Therefore, the lipase-catalyzed transesterification method is more commonly used in large-scale production.

Chemical Reactions Analysis

Types of Reactions: Neryl acetate undergoes various chemical reactions, including:

    Oxidation: Neryl acetate can be oxidized to form neryl oxide.

    Reduction: Reduction of neryl acetate can yield nerol.

    Substitution: Neryl acetate can undergo substitution reactions to form different esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Acidic or basic catalysts are often employed in substitution reactions.

Major Products:

    Oxidation: Neryl oxide.

    Reduction: Nerol.

    Substitution: Various esters depending on the substituent used.

Comparison with Similar Compounds

Uniqueness of Neryl Acetate: Neryl acetate is unique due to its specific floral and fruity aroma, which is distinct from the more common geranyl acetate. Additionally, its role in skin barrier formation and ceramide synthesis makes it valuable in both the cosmetic and medical fields .

Properties

CAS No.

116299-92-4

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(8S,10S,13S,14S,17S)-17-ethynyl-9,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O3/c1-4-20(23)10-8-16-17-6-5-14-13-15(22)7-9-18(14,2)21(17,24)12-11-19(16,20)3/h1,13,16-17,23-24H,5-12H2,2-3H3/t16-,17-,18-,19-,20+,21?/m0/s1

InChI Key

UGLZRWDRJDINHF-LZGSLJKGSA-N

SMILES

CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O

Isomeric SMILES

C[C@]12CCC3([C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@@]43C)O

Canonical SMILES

CC12CCC3(C(C1CCC2(C#C)O)CCC4=CC(=O)CCC43C)O

Synonyms

9 alpha,17 beta-dihydroxy-17-alpha-ethynylandrost-4-ene-3-one
9,17-DEAEO
9,17-dihydroxy-17-ethynylandrost-4-en-3-one

Origin of Product

United States

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